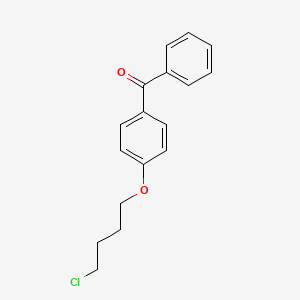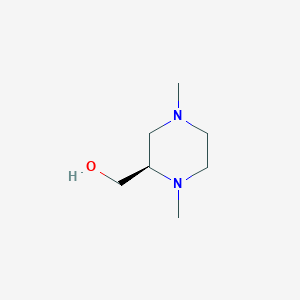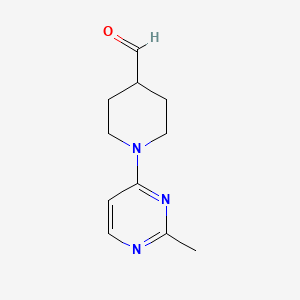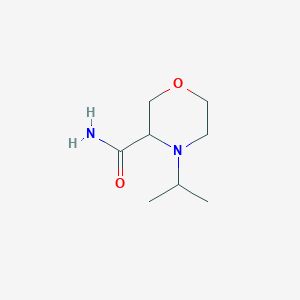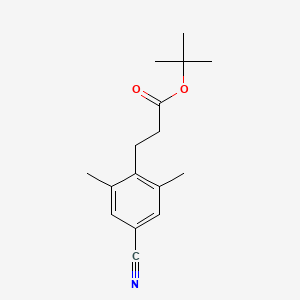
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, two methyl groups, and a propionic acid ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate typically involves the esterification of 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes and other proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester
- 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid ethyl ester
Uniqueness
Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-11-8-13(10-17)9-12(2)14(11)6-7-15(18)19-16(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
USWTVWBQTWHKCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
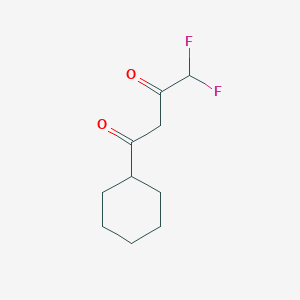
![8-Chloro-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8469798.png)
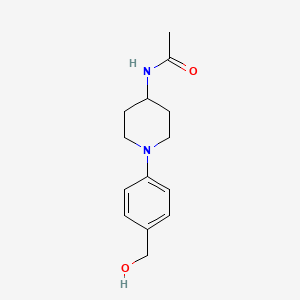

![Tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate](/img/structure/B8469832.png)
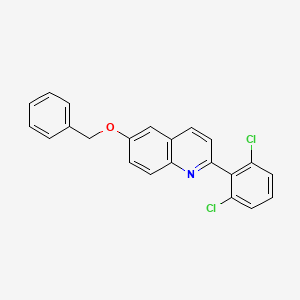
![N-[1-(4-Aminophenyl)propylidene]hydroxylamine](/img/structure/B8469840.png)
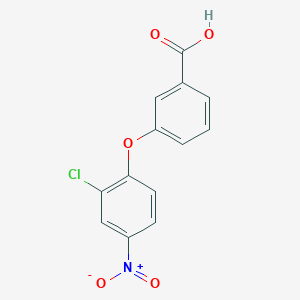

![7-iodo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B8469876.png)
